molecular formula C8H7NO5 B107282 Methyl (3-nitrophenyl) carbonate CAS No. 17175-17-6

Methyl (3-nitrophenyl) carbonate

Cat. No. B107282
CAS RN: 17175-17-6
M. Wt: 197.14 g/mol
InChI Key: ZYICMEKHDJABCI-UHFFFAOYSA-N
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Description

Methyl (3-nitrophenyl) carbonate (MNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC is a colorless, crystalline solid that is soluble in organic solvents such as acetone, chloroform, and methanol.

Scientific Research Applications

Methyl (3-nitrophenyl) carbonate has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds such as 3-nitrophenylalanine, which is an important intermediate in the synthesis of peptide-based drugs. Methyl (3-nitrophenyl) carbonate has also been used as a cross-linking agent in the synthesis of polymer materials.

Mechanism Of Action

The mechanism of action of Methyl (3-nitrophenyl) carbonate is not well understood. However, it is believed that Methyl (3-nitrophenyl) carbonate may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Methyl (3-nitrophenyl) carbonate may also undergo hydrolysis in the presence of water, yielding 3-nitrophenol and methyl carbonate.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl (3-nitrophenyl) carbonate. However, studies have shown that Methyl (3-nitrophenyl) carbonate has low toxicity and is not mutagenic or carcinogenic. Methyl (3-nitrophenyl) carbonate has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

Methyl (3-nitrophenyl) carbonate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. However, Methyl (3-nitrophenyl) carbonate has limitations in terms of its reactivity and solubility in aqueous solutions.

Future Directions

There are several future directions for the study of Methyl (3-nitrophenyl) carbonate. One potential area of research is the development of new synthetic routes for Methyl (3-nitrophenyl) carbonate that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Methyl (3-nitrophenyl) carbonate and its potential applications in drug discovery and development. Additionally, Methyl (3-nitrophenyl) carbonate can be explored as a potential cross-linking agent for the synthesis of new polymer materials with unique properties.

Synthesis Methods

Methyl (3-nitrophenyl) carbonate can be synthesized by the reaction of 3-nitrophenol with dimethyl carbonate and a catalytic amount of potassium carbonate. The reaction is carried out in a solvent such as toluene or acetonitrile at a temperature of 80-100°C. The reaction yields Methyl (3-nitrophenyl) carbonate along with a small amount of the corresponding methyl (3-nitrophenyl) carbamate.

properties

CAS RN

17175-17-6

Product Name

Methyl (3-nitrophenyl) carbonate

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

methyl (3-nitrophenyl) carbonate

InChI

InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3

InChI Key

ZYICMEKHDJABCI-UHFFFAOYSA-N

SMILES

COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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